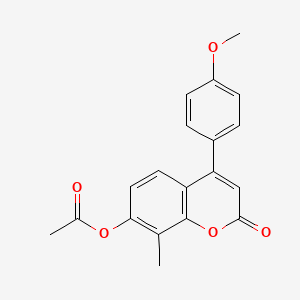
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as Compound 1, is a chemical compound that belongs to the class of coumarin derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 has been found to have various scientific research applications. One of the most significant applications is its potential as an anticancer agent. Studies have shown that 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 can prevent the growth and proliferation of cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. By inhibiting this enzyme, 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of certain proteins involved in these processes. In addition, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which means that less of the compound is required for experiments. It also has a high degree of selectivity, which means that it targets specific enzymes and proteins without affecting others. However, one of the limitations of using 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore its potential as an insecticide or herbicide in agriculture. Additionally, further research is needed to optimize the synthesis method of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 and improve its solubility in water for better administration in lab experiments.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 is a chemical compound that has shown promising results in scientific research. Its potential applications in medicine, agriculture, and industry make it a valuable subject of study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride and sulfuric acid, followed by cyclization with 3-methyl-2-butanone in the presence of sodium acetate. The resulting product is then purified through recrystallization. The yield of this synthesis method is around 40%.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-17(23-12(2)20)9-8-15-16(10-18(21)24-19(11)15)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRRAZCJTUCZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)

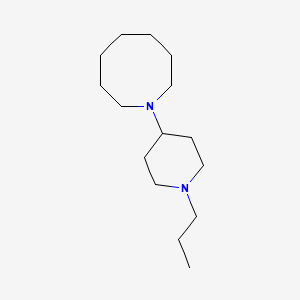
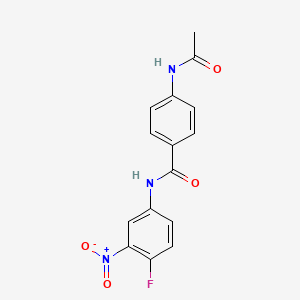
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)
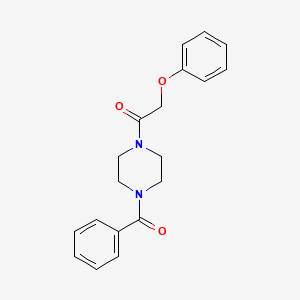
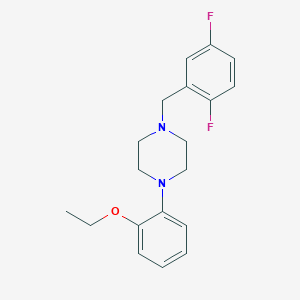
![4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5758999.png)
